Prosetin

Description

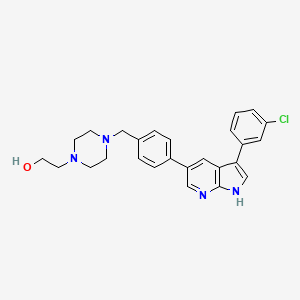

Structure

3D Structure

Properties

Molecular Formula |

C26H27ClN4O |

|---|---|

Molecular Weight |

447.0 g/mol |

IUPAC Name |

2-[4-[[4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29) |

InChI Key |

VZJUKEQMHBEIKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=CC=C5)Cl)N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Prosetin's Mechanism of Action in ALS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosetin (also known as Prostetin/12k) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, with a primary focus on Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase (HGK). Developed as a potential therapeutic for Amyotrophic Lateral Sclerosis (ALS), this compound's core mechanism of action lies in its ability to protect motor neurons from endoplasmic reticulum (ER) stress-induced apoptosis. ER stress is a well-established pathological feature across various forms of ALS, making this compound a promising candidate for broad therapeutic application in this devastating neurodegenerative disease. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the MAP4K Pathway

In the context of ALS, the accumulation of misfolded proteins within the endoplasmic reticulum triggers the Unfolded Protein Response (UPR). Chronic activation of the UPR leads to a state of unresolved ER stress, which in turn activates pro-apoptotic signaling cascades, culminating in motor neuron death. The MAP4K signaling pathway has been identified as a critical mediator of this ER stress-induced neuronal apoptosis.

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of MAP4Ks, particularly MAP4K4 (HGK). By blocking MAP4K, this compound prevents the downstream activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway, when activated, leads to the phosphorylation of the transcription factor c-Jun, which subsequently promotes the expression of pro-apoptotic genes. Therefore, this compound's inhibition of MAP4K effectively disrupts this cell death cascade, leading to enhanced motor neuron survival even in the presence of ER stress. Preclinical studies have demonstrated that this mechanism is effective in cellular models derived from both familial and sporadic ALS patients.[1][2][3][4][5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Prostetin/12k) from preclinical studies, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| MAP4K4 (HGK) | 0.3 |

| MLK3 | 23.7 |

Data sourced from publicly available information.[7]

Table 2: Neuroprotective Efficacy in Cellular Models

| Cellular Model | Stressor | EC50 of this compound |

| SOD1A4V Mutant ALS Motor Neurons | Cyclopiazonic Acid (CPA) | Data not publicly available |

| Human Motor Neurons | Tunicamycin | Data not publicly available |

While specific EC50 values for neuroprotection are detailed in the primary scientific literature, they are not available in the public domain search results. The primary literature confirms a significant improvement in potency and efficacy of this compound compared to its lead compound.[8]

Table 3: Pharmacokinetic Properties

| Parameter | Value |

| Blood-Brain Barrier Penetration | High |

| Microsomal Stability | Markedly longer half-life compared to lead compound |

This compound was specifically optimized for enhanced metabolic stability and brain penetrance.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific MAP4K family members.

Materials:

-

Recombinant active MAP4K enzyme (e.g., MAP4K4/HGK)

-

Kinase substrate (e.g., a generic peptide substrate for MAP4Ks)

-

This compound (and other test compounds)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods

-

Kinase assay buffer

-

96-well assay plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant MAP4K enzyme, the kinase substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction.

-

Quantify the amount of substrate phosphorylation. For radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter. For non-radiolabeled methods, this could involve measuring luminescence generated from the remaining ATP.

-

Calculate the percentage of kinase inhibition at each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Motor Neuron Survival Assay under ER Stress

Objective: To evaluate the neuroprotective efficacy of this compound on motor neurons subjected to ER stress.

Materials:

-

Human induced pluripotent stem cell (iPSC)-derived motor neurons (from healthy controls and ALS patients)

-

Motor neuron culture medium

-

ER stress-inducing agent (e.g., Cyclopiazonic Acid (CPA) or Tunicamycin)

-

This compound (and other test compounds)

-

Cell viability dye (e.g., Calcein AM)

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Plate the iPSC-derived motor neurons in 96-well plates and allow them to mature.

-

Prepare serial dilutions of this compound in the motor neuron culture medium.

-

Treat the motor neurons with the diluted this compound or vehicle control for a predetermined time (e.g., 1-2 hours) before inducing ER stress.

-

Induce ER stress by adding CPA or Tunicamycin to the culture medium.

-

Incubate the cells for a specified duration (e.g., 48-72 hours).

-

Assess cell viability by incubating the cells with a viability dye such as Calcein AM, which stains live cells green.

-

Quantify the number of surviving motor neurons using a fluorescence plate reader or by automated cell counting on a high-content imaging system.

-

Normalize the number of surviving neurons in the this compound-treated wells to the vehicle-treated control wells to determine the percentage of neuroprotection.

-

Calculate the half-maximal effective concentration (EC50) of this compound for motor neuron survival.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits MAP4K, blocking the ER stress-induced JNK/c-Jun apoptotic pathway.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical development workflow for this compound, from discovery to in vivo testing.

References

- 1. sinobiological.com [sinobiological.com]

- 2. ProJenX Announces Removal of Partial Clinical Hold for this compound Program by FDA [prnewswire.com]

- 3. projenx.com [projenx.com]

- 4. neurologylive.com [neurologylive.com]

- 5. alsnewstoday.com [alsnewstoday.com]

- 6. projenx.com [projenx.com]

- 7. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosetin: A Deep Dive into its Function as a MAP4K Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prosetin, also known as Famlasertib, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] Developed initially for its neuroprotective properties, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[3][4] Its mechanism of action centers on the inhibition of MAP4Ks, key regulators of cellular stress pathways, including Endoplasmic Reticulum (ER) stress-mediated apoptosis.[5][6] This technical guide provides an in-depth overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against MAP4K4 (also known as HGK) and a distinct selectivity profile across the kinome. The following tables summarize the key quantitative data for this compound's inhibitory activity and functional effects.

Table 1: In Vitro Kinase Inhibition Profile of this compound (Famlasertib)

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| MAP4K4 (HGK) | 0.3 | Radiometric | [2] |

| MLK1 | 44.7 | Radiometric | [2] |

| MLK3 | 23.7 | Radiometric | [2] |

| Comprehensive Kinome Screen (371 kinases) | Data indicates high selectivity for MAP4K family | Radiometric | [1] |

Note: A comprehensive kinome scan demonstrated that the most significant changes in activity upon this compound exposure were observed within the MAP4K family (MINK1, KHS, HGK, GLK, and GCK), highlighting its selectivity.[1]

Table 2: Functional Cellular Activity of this compound (Famlasertib)

| Cellular Assay | EC50 (µM) | Cell Type/Model | Reference |

| Motor Neuron Protection (from Cyclopiazonic Acid-induced neurodegeneration) | 0.1 | Motor Neurons | [2] |

| TNFα Secretion Inhibition | ~0.47 | LPS-stimulated Microglia | [2] |

Table 3: In Vivo Pharmacokinetic Properties of this compound (Famlasertib) in Mice

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (%F) | 73% | Oral Gavage | [2] |

| Brain-to-Plasma Ratio | Increased across all time points | Intraperitoneal injection or Oral Gavage | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by inhibiting MAP4K-mediated signaling cascades that are activated in response to cellular stress. The primary pathways influenced by this compound are the JNK signaling pathway, the Hippo pathway, and the ER stress-induced apoptotic pathway.

MAP4K4-JNK Signaling Pathway

Under stress conditions, such as the presence of Tumor Necrosis Factor-alpha (TNF-α), MAP4K4 is activated and initiates a kinase cascade leading to the activation of c-Jun N-terminal kinase (JNK). Activated JNK can then promote apoptosis. This compound, by inhibiting MAP4K4, blocks this pro-apoptotic signal.

MAP4K and the Hippo Signaling Pathway

MAP4K family members act in parallel to MST1/2 kinases to activate LATS1/2, core components of the Hippo tumor suppressor pathway. LATS1/2, in turn, phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, which are key regulators of cell proliferation and survival. The precise role of this compound's inhibition of this pathway in the context of neurodegeneration is an area of active investigation.

ER Stress-Induced Apoptosis Pathway

ER stress leads to the activation of the unfolded protein response (UPR). Prolonged ER stress, however, triggers apoptosis. One key pathway involves the transcription factor ATF4, which induces the expression of CHOP. CHOP, in turn, upregulates the pro-apoptotic protein PUMA, leading to cell death. MAP4K signaling has been implicated in this pathway, and its inhibition by this compound can mitigate ER stress-induced apoptosis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of this compound to inhibit the catalytic activity of a target kinase.

Workflow:

Methodology:

-

Reaction Setup: In a 96-well plate, combine the recombinant human kinase (e.g., MAP4K4), a suitable substrate (e.g., Myelin Basic Protein, MBP), and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration at or near the Km for the specific kinase (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

-

Quantification: Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase activity inhibition at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Motor Neuron Survival Assay

This cellular assay assesses the ability of this compound to protect motor neurons from ER stress-induced cell death.

Workflow:

Methodology:

-

Cell Culture: Plate human induced pluripotent stem cell (iPSC)-derived motor neurons in 96-well plates.

-

Compound Treatment: Pre-treat the motor neurons with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stress Induction: Induce ER stress by adding a final concentration of Cyclopiazonic Acid (CPA) that is known to cause significant but sub-maximal motor neuron death (e.g., 5-10 µM).

-

Incubation: Incubate the cells for 48 hours.

-

Immunocytochemistry: Fix the cells with paraformaldehyde and permeabilize with Triton X-100. Stain with antibodies against a motor neuron-specific marker (e.g., Islet-1 or SMI-32) and a nuclear stain (e.g., DAPI).

-

Imaging: Acquire images using a high-content automated fluorescence microscope.

-

Quantification: Use automated image analysis software to count the number of surviving motor neurons (positive for both the neuronal marker and DAPI) in each well.

-

Data Analysis: Normalize the number of surviving neurons in the this compound-treated wells to the vehicle-treated, non-stressed control. Plot the percentage of survival against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the engagement of a drug with its target protein in a cellular environment by assessing changes in the protein's thermal stability.

Workflow:

Methodology:

-

Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a defined period to allow for target engagement.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermocycler, followed by rapid cooling.

-

Cell Lysis: Lyse the cells using a method that does not solubilize aggregated proteins, such as multiple freeze-thaw cycles.

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (MAP4K4) using a quantitative method such as Western blotting or mass spectrometry.

-

Data Analysis: For each treatment condition (this compound or vehicle), plot the normalized amount of soluble MAP4K4 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The change in the melting temperature (ΔTm) can be quantified.

Conclusion

This compound is a highly potent and selective MAP4K inhibitor with a clear mechanism of action in protecting motor neurons from ER stress-induced apoptosis. Its favorable pharmacokinetic profile, including brain penetrance, makes it a compelling candidate for the treatment of neurodegenerative diseases like ALS. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MAP4K inhibitors. Future research will likely focus on expanding the understanding of this compound's effects on the broader kinome in a cellular context and its long-term efficacy and safety in clinical settings.

References

- 1. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 4. EU Approves ProJenX's this compound ALS Clinical Trial [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. projenx.com [projenx.com]

Prosetin: A Technical Guide to its Discovery and Preclinical Development for Amyotrophic Lateral Sclerosis (ALS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease with a significant unmet medical need. A promising therapeutic strategy involves the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) to protect motor neurons from endoplasmic reticulum (ER) stress-induced cell death, a key pathological feature of ALS.[1][2] This technical guide details the discovery and preclinical development of Prosetin (also known as famlasertib or compound 12k), a potent, orally bioavailable, and brain-penetrant MAP4K inhibitor.[3][4] this compound emerged from a structure-activity relationship (SAR) optimization program of a lead compound, URMC-099, identified in a phenotypic screen of human motor neurons.[5] This document provides an in-depth overview of the quantitative data, experimental protocols, and the underlying biological pathways associated with this compound's development.

Discovery and Optimization

The discovery of this compound began with a phenotypic screen to identify compounds that protect human motor neurons from ER stress-mediated degeneration.[5] This screen identified the mixed-lineage kinase inhibitor URMC-099 as a promising, albeit non-selective, lead compound. Subsequent research identified the MAP4K family as the key therapeutic targets.[5] A focused medicinal chemistry effort was undertaken to improve the potency, selectivity, and pharmacokinetic properties of URMC-099, leading to the synthesis of this compound (compound 12k).[5]

Drug Discovery Workflow

The logical workflow from initial screening to the selection of this compound is outlined below.

Mechanism of Action: Targeting the MAP4K Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the MAP4K signaling pathway, which is implicated in ER stress-induced apoptosis of motor neurons.[1][2] In ALS, the accumulation of misfolded proteins triggers ER stress, leading to the activation of MAP4Ks.[1] This initiates a downstream signaling cascade, culminating in neuronal cell death. This compound, by inhibiting MAP4Ks, blocks this pro-apoptotic signaling.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its lead compound, URMC-099.

In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| This compound (12k) | HGK (MAP4K4) | 0.3 |

| MLK3 (MAP3K11) | 23.7 | |

| URMC-099 | HGK (MAP4K4) | 16 |

| MINK1 (MAP4K6) | 16 | |

| TNIK (MAP4K7) | 48 | |

| MLK1 (MAP3K9) | 20 | |

| MLK2 (MAP3K10) | 12 | |

| MLK3 (MAP3K11) | 18 |

Data sourced from ProbeChem and other publications.

In Vitro Motor Neuron Protection

| Compound | Concentration | Motor Neuron Survival (%) |

| This compound (12k) | 1 µM | > 90% |

| 100 nM | ~ 80% | |

| 10 nM | ~ 50% | |

| URMC-099 | 1 µM | ~ 70% |

| 100 nM | ~ 40% |

Data estimated from graphical representations in the primary literature.

Pharmacokinetic Properties of this compound

| Parameter | Value |

| Oral Bioavailability | Orally bioavailable |

| Blood-Brain Barrier Penetration | CNS penetrant |

| Metabolic Stability | Metabolically stable |

Qualitative data from various sources describing this compound's properties.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments performed during the preclinical development of this compound.

ER Stress-Induced Motor Neuron Death Assay

Objective: To assess the neuroprotective effects of compounds on human motor neurons under ER stress.

Methodology:

-

Motor Neuron Differentiation: Human pluripotent stem cells are differentiated into motor neurons using established protocols.

-

Cell Plating: Differentiated motor neurons are plated in 96-well plates.

-

Compound Treatment: Test compounds (e.g., this compound, URMC-099) are added to the cell culture media at various concentrations.

-

ER Stress Induction: After a pre-incubation period with the compounds, ER stress is induced by adding cyclopiazonic acid (CPA) to the media.

-

Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for the induction of apoptosis.

-

Cell Viability Assessment: Motor neuron survival is quantified using immunofluorescence staining for motor neuron-specific markers (e.g., Islet-1/2) and a nuclear counterstain (e.g., DAPI). Automated microscopy and image analysis are used to determine the percentage of surviving motor neurons.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of compounds against specific kinases.

Methodology:

-

Assay Principle: A biochemical assay, such as a radiometric assay or a fluorescence-based assay, is used to measure the enzymatic activity of the target kinase.

-

Reaction Mixture: The reaction mixture typically contains the purified kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled for radiometric assays), and the test compound at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature for a set period to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring radioactivity. In a fluorescence-based assay, a change in fluorescence intensity upon phosphorylation is measured.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Western Blotting

Objective: To analyze the levels of specific proteins in cell lysates to understand the molecular effects of compound treatment.

Methodology:

-

Cell Lysis: Motor neurons are treated with compounds and/or ER stress inducers. The cells are then lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated JNK, total JNK, cleaved caspase-3).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (PRO-101; NCT05279755) to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and individuals with ALS.[6] The trial consists of multiple parts, including single and multiple ascending dose studies.[6] The successful completion of this trial will be a critical step in the further development of this compound as a potential therapy for ALS.

Conclusion

The discovery and preclinical development of this compound represent a targeted, mechanism-based approach to drug discovery for ALS. By leveraging a deep understanding of the underlying pathology of ER stress in motor neuron degeneration, a potent and brain-penetrant MAP4K inhibitor has been developed and advanced into clinical trials. The data and methodologies presented in this guide provide a comprehensive overview of the foundational science supporting this compound's potential as a disease-modifying therapy for ALS.

References

- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | C26H27ClN4O | CID 154677753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. michaeljfox.org [michaeljfox.org]

- 6. MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Prosetin Preclinical Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosetin is an investigational, orally bioavailable, and brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). Preclinical data have demonstrated its potential as a neuroprotective agent, particularly in the context of amyotrophic lateral sclerosis (ALS). Developed through a collaboration between Project ALS and researchers at Columbia University, this compound has shown efficacy in multiple laboratory models of ALS by mitigating endoplasmic reticulum (ER) stress- and neuroinflammation-mediated motor neuron loss.[1][2] This technical guide provides a comprehensive overview of the core preclinical data and studies that form the scientific basis for the clinical development of this compound.

Mechanism of Action: MAP4K Inhibition

This compound exerts its neuroprotective effects through the potent and selective inhibition of the MAP4K family of serine/threonine kinases.[3][4] In the context of neurodegenerative diseases like ALS, cellular stressors such as the accumulation of misfolded proteins can lead to ER stress. This, in turn, activates a signaling cascade that includes MAP4Ks.[3][5] Activated MAP4Ks phosphorylate downstream targets, including c-Jun N-terminal kinase (JNK), which subsequently activates the transcription factor c-Jun.[6] This signaling pathway is implicated in promoting apoptosis and neuroinflammation.[6][7] this compound, by inhibiting MAP4K, effectively blocks this pro-apoptotic and pro-inflammatory cascade, thereby promoting motor neuron survival.[6]

Signaling Pathway Diagram

In Vitro Efficacy

The neuroprotective potential of this compound was evaluated in in vitro models of motor neuron degeneration.

Kinase Inhibition Profile

This compound (also referred to as Prostetin/12k in developmental literature) demonstrates potent inhibition of key members of the MAP4K family. The half-maximal inhibitory concentrations (IC50) were determined using cell-free radiolabeled ATP assays.[3]

| Kinase Target | This compound (Prostetin/12k) IC50 (nM) | Reference Compound (URMC-099) IC50 (nM) |

| HGK (MAP4K4) | 0.30 | 5.93 |

| MLK1 | 44.7 | Not Reported |

| MLK3 | 23.70 | 18.60 |

| Data sourced from Bos et al., 2019, Cell Chemical Biology.[3] |

Motor Neuron Survival Assay

This compound's ability to rescue motor neurons from ER stress-induced death was quantified. The half-maximal effective concentration (EC50) for neuroprotection was determined in a motor neuron survival assay.[4]

| Assay | This compound (Famlasertib) EC50 (µM) |

| Motor Neuron Survival (Cyclopiazonic Acid-induced neurodegeneration) | 0.1 |

| TNFα Secretion Inhibition (LPS-stimulated microglia) | ~0.47 |

| Data sourced from MedchemExpress, citing Bos et al., 2019.[4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and penetrates the blood-brain barrier.

Murine Pharmacokinetic Parameters

Following administration in mice, this compound exhibited favorable pharmacokinetic properties, including a significant increase in the area under the curve (AUC) and improved brain-to-plasma ratios compared to earlier compounds.[4]

| Administration Route | Key Finding |

| Intraperitoneal (IP) and Oral Gavage (OG) | Greatly increased Area Under the Curve (AUC) compared to earlier compounds. |

| Oral Bioavailability (%F) | 73% |

| Data for Famlasertib (Prostetin/12k) in mice at a dose of 10 mg/kg. Sourced from MedchemExpress.[4] |

In Vivo Efficacy in ALS Animal Models

This compound has been evaluated in animal models of ALS, where it has shown to improve disease-related phenotypes.

While specific quantitative data on survival extension or motor function improvement from the preclinical studies in SOD1G93A mice are not detailed in the provided search results, it is consistently reported that this compound was tested in these models with positive outcomes. The studies confirmed the safety and efficacy of this compound in these in vivo models.

Experimental Protocols

Motor Neuron Survival Assay

This assay was developed to identify compounds that protect motor neurons from ER stress-induced death.

-

Cell Culture: Mouse embryonic stem cells are differentiated into motor neurons.[3]

-

Plating: Differentiated motor neurons are plated in 96-well plates.[3]

-

Compound Application: this compound and other test compounds are added to the wells at various concentrations.[2]

-

Stress Induction: ER stress is induced by adding cyclopiazonic acid (CPA), an inhibitor of the sarcoendoplasmic reticulum-associated calcium ATPase (SERCA).[2]

-

Incubation: The cells are incubated for a defined period to allow for the induction of apoptosis in stressed motor neurons.

-

Quantification: The number of surviving motor neurons is quantified, often through automated imaging and cell counting.[2]

-

Data Analysis: The EC50 value is calculated from the dose-response curve of motor neuron survival versus compound concentration.

In Vivo Efficacy in SOD1G93A Mouse Model

This model is a widely used transgenic mouse model that expresses a mutant human SOD1 gene, leading to an ALS-like phenotype.

-

Animal Model: SOD1G93A transgenic mice are used. These mice develop progressive motor neuron degeneration and paralysis.[8][9][10]

-

Treatment Administration: this compound is administered to the mice, typically via oral gavage, starting at a presymptomatic or early symptomatic stage.[4]

-

Monitoring: Mice are monitored for disease onset, progression of motor deficits (e.g., using rotarod tests), weight loss, and overall survival.[8]

-

Histopathological Analysis: At the end of the study, spinal cord and brain tissues are collected for histological analysis to assess motor neuron survival and markers of neuroinflammation.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic for ALS. Its well-defined mechanism of action, potent in vitro neuroprotective effects, favorable pharmacokinetic profile, and positive outcomes in animal models of ALS underscore its potential to address the significant unmet medical need in this devastating neurodegenerative disease. The ongoing Phase 1 clinical trials will provide further insight into the safety, tolerability, and pharmacokinetics of this compound in humans.[5]

References

- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. projenx.com [projenx.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bfd.hubu.edu.cn [bfd.hubu.edu.cn]

- 8. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]

- 9. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Prosetin's Preclinical Efficacy in ALS Mouse Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Targeting Endoplasmic Reticulum Stress

A common pathological feature across various forms of ALS is the accumulation of misfolded proteins, which leads to endoplasmic reticulum (ER) stress and subsequent motor neuron degeneration.[1][2] Prosetin was identified and optimized from a screening platform designed to find compounds that protect motor neurons from ER stress-induced death. Its primary mechanism of action is the inhibition of MAP4Ks, which are key regulators of this stress-mediated neurodegenerative pathway. By blocking MAP4K, this compound has been shown to rescue motor neurons from ER stress-mediated loss in various laboratory models of ALS.[1][2]

In Vivo Efficacy in ALS Mouse Models

This compound has been evaluated in at least two distinct mouse models of ALS, demonstrating positive effects on disease phenotype.[3] While detailed peer-reviewed publications of these specific studies are not yet publicly available, presentations from ProJenX have summarized the key findings.

SOD1 Mouse Model

In a mouse model based on mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, a common cause of familial ALS, this compound administration led to tangible improvements in motor function and overall health.

Summary of a ProJenX Presentation: In a webinar, Erin Fleming, the Vice-President of Research and Development at ProJenX, stated that in a SOD1 mouse model, this compound treatment resulted in:

-

Improvement in strength deficits.

-

A delay in weight loss.

These qualitative results suggest that this compound can mitigate the progressive muscle weakness and atrophy characteristic of ALS in this model.

Second "Fast" ALS Animal Model

This compound was also tested in a second, more rapidly progressing ALS animal model. In this context, the therapeutic focus was on neuroinflammation, another critical component of ALS pathology. The same presentation by Erin Fleming highlighted that in this model, this compound was able to:

-

Very meaningfully affect microgliosis or neuroinflammation.

This indicates a potent anti-inflammatory effect of this compound within the central nervous system, which is a significant contributor to motor neuron death in ALS.

Quantitative Data Summary

Detailed quantitative data from the in vivo studies of this compound have not been released in public forums. The following table summarizes the reported outcomes in a qualitative manner based on available presentations and press releases. For illustrative purposes, and to highlight the potential of MAP4K inhibition as a therapeutic strategy, data from a published study on a related MAP4K inhibitor, PF6260933, in a SOD1G93A mouse model is included for comparison. It is crucial to note that these data are not directly from this compound studies.

| Animal Model | Therapeutic Agent | Key Efficacy Endpoints | Outcome | Source |

| SOD1 Mouse Model | This compound | Strength Deficits | Improvement Observed | ProJenX Presentation |

| Body Weight | Delay in Weight Loss | ProJenX Presentation | ||

| "Fast" ALS Model | This compound | Microgliosis/Neuroinflammation | Meaningful Reduction | ProJenX Presentation |

Experimental Protocols

Detailed experimental protocols for the in vivo administration and assessment of this compound in ALS mouse models are not yet publicly available. However, based on standard practices for preclinical evaluation in these models, the protocols would likely involve the following components:

General Experimental Workflow for Preclinical ALS Studies

Caption: A generalized workflow for preclinical drug efficacy studies in ALS mouse models.

Key Methodological Considerations:

-

Animal Models: The specific SOD1 mutation and the nature of the "fast" ALS model used for this compound testing are not specified in the available information. Commonly used models include SOD1G93A mice.

-

Drug Administration: this compound is an orally bioavailable compound.[3] Therefore, oral gavage would be a likely route of administration in mouse studies. The precise dosage, formulation, and treatment duration have not been disclosed.

-

Outcome Measures:

-

Survival: A primary endpoint in ALS preclinical studies is the extension of lifespan.

-

Motor Function: Assessed using standardized tests such as the rotarod test (for coordination and balance) and grip strength tests.

-

Body Weight: Monitored as an indicator of general health and disease progression.

-

Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Signaling Pathway of this compound in Motor Neurons

The neuroprotective effect of this compound is mediated through the inhibition of the MAP4K signaling cascade, which, when activated by ER stress, leads to apoptosis.

Caption: this compound's mechanism of action via inhibition of the MAP4K signaling pathway.

Conclusion

This compound has demonstrated promising in vivo efficacy in preclinical models of ALS, showing positive effects on motor function, body weight, and neuroinflammation. These findings, stemming from its targeted mechanism of inhibiting the ER stress-induced MAP4K pathway, have provided a strong rationale for its advancement into clinical trials. While the detailed quantitative data and experimental protocols from these pivotal mouse studies are not yet fully available in the public domain, the qualitative evidence strongly supports this compound as a significant therapeutic candidate for ALS. The scientific community awaits the publication of these detailed results to fully appreciate the preclinical potential of this novel neuroprotective agent.

References

Prosetin's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosetin, a novel, orally bioavailable small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), has emerged as a promising therapeutic candidate for neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Developed by researchers at Columbia University, a key attribute highlighted in its preclinical development is its ability to penetrate the blood-brain barrier (BBB), a critical feature for any centrally acting therapeutic.[4][5] This technical guide synthesizes the available information on the BBB permeability of this compound, providing a detailed overview for researchers and drug development professionals. While specific quantitative data from preclinical and clinical studies are not yet publicly available, this guide outlines the methodologies likely employed to characterize this compound's central nervous system (CNS) distribution and presents the qualitative evidence supporting its brain-penetrant nature.

Quantitative Data Summary

The precise quantitative metrics for this compound's BBB permeability, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and in vitro permeability coefficients (Papp), have not been disclosed in publicly available literature. The following tables are structured to accommodate such data as it becomes available.

Table 1: In Vivo Blood-Brain Barrier Permeability Data (Preclinical)

| Parameter | Value | Species | Administration Route | Dosage | Time Point(s) | Analytical Method | Reference |

| Brain-to-Plasma Ratio (Kp) | Data not available | Rodent (presumed) | Oral (presumed) | Data not available | Data not available | LC-MS/MS (presumed) | (Presumed) Bos et al., 2019 or proprietary data |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | Rodent (presumed) | Oral (presumed) | Data not available | Data not available | LC-MS/MS with equilibrium dialysis (presumed) | (Presumed) Bos et al., 2019 or proprietary data |

| Cerebrospinal Fluid (CSF)-to-Plasma Ratio | Data not available | Rodent (presumed) | Oral (presumed) | Data not available | Data not available | LC-MS/MS (presumed) | (Presumed) Bos et al., 2019 or proprietary data |

Table 2: In Vitro Blood-Brain Barrier Permeability Data

| Assay Type | Model System | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |

| PAMPA-BBB | Artificial lipid membrane | Data not available | N/A | (Presumed) Proprietary data |

| Cell-Based Transwell Assay | e.g., hCMEC/D3, bEnd.3 | Data not available | Data not available | (Presumed) Proprietary data |

Experimental Protocols

The following sections detail the likely experimental methodologies used to assess the BBB permeability of this compound, based on standard industry practices and available research on similar small molecules.

In Vivo Assessment of BBB Permeability in Rodent Models

The determination that this compound is a "blood-brain barrier-penetrant compound" was likely established through in vivo studies in rodent models.[3] These studies are crucial for understanding the dynamic process of drug distribution into the CNS.

1. Brain and Plasma Pharmacokinetic Analysis

-

Objective: To determine the concentration of this compound in the brain and plasma over time following systemic administration.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.[6]

-

Procedure:

-

This compound is administered to a cohort of animals, typically via oral gavage (to reflect its intended clinical route) and intravenous injection (to determine absolute bioavailability).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), groups of animals are euthanized.

-

Blood samples are collected via cardiac puncture and processed to obtain plasma.

-

Brains are rapidly excised, rinsed with cold saline, and homogenized.

-

This compound concentrations in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The area under the curve (AUC) for both brain and plasma concentration-time profiles is determined to calculate the overall brain exposure.

2. In Vivo Microdialysis

-

Objective: To measure the unbound, pharmacologically active concentration of this compound in the brain extracellular fluid (ECF).[8]

-

Animal Model: Freely moving rats are often used for microdialysis studies.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or cortex).[9]

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[10]

-

This compound is administered systemically.

-

As this compound crosses the BBB and enters the brain ECF, it diffuses across the semipermeable membrane of the microdialysis probe and is collected in the dialysate.

-

Dialysate samples are collected at regular intervals and analyzed by LC-MS/MS to determine the unbound this compound concentration.

-

-

Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) can be determined by comparing the steady-state unbound concentration in the brain dialysate to the unbound concentration in plasma.

In Vitro Assessment of BBB Permeability

In vitro models provide a high-throughput and mechanistic approach to studying BBB permeability, often used in the early stages of drug discovery to screen and optimize candidates.

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane mimicking the BBB.[11][12][13][14]

-

Principle: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.[11]

-

Procedure:

-

The donor wells of the PAMPA plate are filled with a solution of this compound in a buffer at a physiological pH.

-

The acceptor wells, separated from the donor wells by the artificial membrane, are filled with a drug-free buffer.

-

The plate is incubated for a defined period (e.g., 4-18 hours).

-

The concentration of this compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the rate of this compound appearance in the acceptor well.

2. Cell-Based Transwell Assay

-

Objective: To evaluate the permeability of this compound across a monolayer of brain endothelial cells, which mimics the cellular barrier of the BBB.

-

Cell Model: Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or primary rodent brain endothelial cells are commonly used. These are often co-cultured with astrocytes or pericytes to induce a tighter barrier.

-

Procedure:

-

Brain endothelial cells are seeded on the porous membrane of a Transwell insert.

-

The integrity of the cell monolayer is monitored by measuring the transendothelial electrical resistance (TEER).

-

Once a confluent monolayer with high TEER is formed, this compound is added to the apical (luminal) chamber.

-

At various time points, samples are taken from the basolateral (abluminal) chamber.

-

The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical), and in the presence and absence of known efflux transporter inhibitors.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters at the BBB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows for assessing its BBB permeability.

Conclusion

The available evidence strongly indicates that this compound was designed and optimized to be a brain-penetrant molecule, a fundamental requirement for its development as a treatment for ALS and other neurodegenerative disorders.[1][4][5] While specific quantitative data on its BBB permeability are not yet in the public domain, the progression of this compound into clinical trials (PRO-101) suggests that it exhibits a favorable CNS distribution profile.[7][15] The experimental protocols outlined in this guide represent the standard methodologies that would have been employed to characterize this critical property. As more data from preclinical and clinical studies become available, a more precise quantitative understanding of this compound's journey across the blood-brain barrier will be possible, further informing its therapeutic potential for patients with devastating neurological diseases.

References

- 1. ProJenX Announces Removal of Partial Clinical Hold for this compound Program by FDA [prnewswire.com]

- 2. projectalscore.org [projectalscore.org]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. projenx.com [projenx.com]

- 5. Potential ALS Treatment Emerges from Nerve Cells in a Dish | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 6. enamine.net [enamine.net]

- 7. projenx.com [projenx.com]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. uva.theopenscholar.com [uva.theopenscholar.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]

- 13. paralab.es [paralab.es]

- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 15. neurologylive.com [neurologylive.com]

The Pharmacodynamics of Prosetin: A MAP4K Inhibitor for Neuroprotection

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prosetin is a novel, brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK). It is currently under investigation as a potential therapeutic agent for neurodegenerative diseases, with a primary focus on Amyotrophic Lateral Sclerosis (ALS). This compound's mechanism of action centers on the inhibition of the MAP4K4 signaling pathway, which plays a crucial role in mediating neuronal cell death induced by endoplasmic reticulum (ER) stress, a common pathological feature in various neurodegenerative conditions. Preclinical studies have demonstrated this compound's potent neuroprotective effects in vitro and in vivo, suggesting its potential to slow disease progression by preserving motor neuron function and viability. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its molecular target engagement, cellular effects, and activity in preclinical models of neurodegeneration. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates endoplasmic reticulum (ER) stress as a key contributor to neuronal cell death in these disorders.[1] ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the activation of the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress can trigger apoptotic pathways, resulting in neuronal demise.

This compound is a first-in-class, orally bioavailable, and brain-penetrant MAP4K inhibitor developed to specifically target this stress-induced neurodegeneration.[2][3][4] It was identified through a phenotypic screen for compounds that protect human motor neurons from ER stress-mediated death.[2] By inhibiting MAP4K4, this compound effectively blocks a critical node in the signaling cascade that links ER stress to downstream pro-apoptotic pathways, thereby promoting motor neuron survival.[1][5]

Molecular Target: MAP4K4 (HGK)

This compound's primary molecular target is MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[2] MAP4K4 is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is strongly implicated in stress-induced apoptosis.[5]

In Vitro Kinase Inhibition

This compound (referred to as compound 12k in developmental literature) demonstrates high potency and selectivity for MAP4K4. In cell-free radiometric kinase assays, this compound exhibits sub-nanomolar inhibitory activity against MAP4K4.[2] Its selectivity has been profiled against a panel of other kinases, revealing a favorable profile for a targeted therapeutic.

| Kinase | Compound | IC50 (nM) |

| MAP4K4 (HGK) | This compound (12k) | 0.30 |

| MAP4K4 (HGK) | Compound 1 (lead) | 5.93 |

| MLK3 | This compound (12k) | 23.70 |

| MLK3 | Compound 1 (lead) | 18.60 |

| Table 1: In vitro inhibitory activity of this compound (12k) and a lead compound (1) against MAP4K4 (HGK) and MLK3. Data from[2]. |

Cellular Pharmacodynamics: Neuroprotection against ER Stress

The neuroprotective effects of this compound have been extensively characterized in in vitro models of neurodegeneration, particularly those utilizing patient-derived cells.

Protection of Motor Neurons from ER Stress-Induced Death

This compound demonstrates robust protection of motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients carrying the SOD1A4V mutation. When these motor neurons are subjected to ER stress induced by cyclopiazonic acid (CPA), a reversible inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, this compound significantly enhances cell survival.[2]

| Compound | EC50 (nM) for Neuroprotection |

| This compound (12k) | 2.9 |

| Compound 1 (lead) | 130 |

| Table 2: Neuroprotective potency of this compound (12k) and a lead compound (1) in iPSC-derived motor neurons treated with CPA. Data from[2]. |

Mechanism of Action: Inhibition of the JNK Pathway

ER stress leads to the activation of MAP4K4, which in turn phosphorylates and activates downstream kinases, culminating in the activation of the transcription factor c-Jun.[5] This signaling cascade is a critical driver of apoptosis. This compound exerts its neuroprotective effects by inhibiting MAP4K4, thereby preventing the phosphorylation and activation of downstream effectors like JNK.

In Vivo Pharmacodynamics

The therapeutic potential of this compound has been evaluated in preclinical animal models of ALS, demonstrating its ability to cross the blood-brain barrier and exert neuroprotective effects in a complex biological system.

SOD1G93A Mouse Model of ALS

In the widely used SOD1G93A transgenic mouse model of ALS, oral administration of this compound has been shown to improve motor function and delay disease progression. While specific quantitative data from these studies are proprietary, the positive outcomes have supported the advancement of this compound into clinical trials.

Anti-Inflammatory Properties

Neuroinflammation is a hallmark of many neurodegenerative diseases and is thought to exacerbate neuronal damage. In addition to its direct neuroprotective effects, this compound has demonstrated anti-inflammatory properties.

Inhibition of Microglial Activation

In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by activated microglia.[2] This dual mechanism of action—neuroprotection and anti-inflammation—makes this compound a particularly promising candidate for the treatment of neurodegenerative diseases.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics.

In Vitro MAP4K4 (HGK) Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAP4K4.

Materials:

-

Recombinant human MAP4K4 (HGK) enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, recombinant MAP4K4 enzyme, and MBP substrate.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³³P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Motor Neuron Viability Assay under ER Stress

This assay assesses the neuroprotective effect of a compound on motor neurons subjected to ER stress.

Materials:

-

iPSC-derived motor neurons (e.g., from ALS patients with SOD1A4V mutation)

-

Neuronal culture medium

-

Cyclopiazonic acid (CPA) or other ER stressor (e.g., Tunicamycin)

-

This compound or other test compounds

-

Calcein AM

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Plate iPSC-derived motor neurons in 96-well plates and allow them to mature.

-

Treat the cells with serial dilutions of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

-

Induce ER stress by adding CPA to the culture medium at a final concentration determined to cause significant but sub-maximal cell death (e.g., 5-10 µM).

-

Incubate for 24-48 hours.

-

Wash the cells with PBS.

-

Stain the cells with Calcein AM, which fluoresces in live cells.

-

Measure fluorescence intensity using a plate reader or quantify the number of live cells using a high-content imager.

-

Calculate the percent neuroprotection relative to the CPA-treated control and determine the EC50 value.

Western Blot for Phosphorylated JNK

This assay measures the phosphorylation status of JNK as a downstream marker of MAP4K4 activity.

Materials:

-

Neuronal cell cultures

-

ER stressor (e.g., Tunicamycin)

-

This compound or other test compounds

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture neuronal cells and treat with this compound followed by an ER stressor.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-JNK primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-JNK antibody as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated JNK to total JNK.

Conclusion

This compound is a potent and selective MAP4K4 inhibitor with a clear mechanism of action in protecting neurons from ER stress-induced cell death. Its ability to penetrate the brain and exert both neuroprotective and anti-inflammatory effects in preclinical models of ALS makes it a compelling therapeutic candidate for neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar targeted therapies. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with neurodegenerative disorders.

References

- 1. Mutant C9orf72 human iPSC-derived astrocytes cause non-cell autonomous motor neuron pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. projenx.com [projenx.com]

- 4. projectals.org [projectals.org]

- 5. neurologylive.com [neurologylive.com]

Fisetin: A Multifaceted Flavonoid for Neurodegenerative Disease Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, is emerging as a potent therapeutic candidate for a range of neurodegenerative diseases.[1] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and senolytic properties, positions it as a promising molecule for addressing the complex pathology of conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3] Preclinical studies have consistently demonstrated its neuroprotective effects, and it is currently under investigation in clinical trials for Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of the core scientific principles underlying fisetin's therapeutic potential, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Mechanisms of Action

Fisetin's neuroprotective effects are not attributed to a single target but rather to its ability to modulate multiple interconnected cellular pathways implicated in neurodegeneration.

Antioxidant and Anti-inflammatory Properties

Oxidative stress and chronic neuroinflammation are hallmarks of most neurodegenerative diseases.[3] Fisetin combats these pathologies through several mechanisms:

-

Direct Antioxidant Activity: Fisetin can directly scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[3]

-

Enhancement of Endogenous Antioxidants: It boosts the intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by activating the Nrf2 pathway.[6][7]

-

Inhibition of Pro-inflammatory Pathways: Fisetin suppresses the activation of key inflammatory mediators like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][7]

-

Microglial Modulation: It inhibits the activation and pro-inflammatory responses of microglia, the primary immune cells of the central nervous system.[8]

Senolytic Activity

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases. Senescent cells accumulate in the aging brain and can create a toxic microenvironment. Fisetin has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in these senescent cells.[4] This clearance of senescent cells, including neurons, astrocytes, and microglia, has been shown to restore tissue homeostasis and reduce age-related pathology in animal models.[9][10]

Key Signaling Pathways Modulated by Fisetin

Fisetin's diverse biological effects are mediated through its influence on several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Fisetin's Antioxidant and Anti-inflammatory Signaling

Caption: Fisetin's antioxidant and anti-inflammatory signaling pathways.

Fisetin's Senolytic Mechanism of Action

Caption: Fisetin's mechanism as a senolytic agent.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on fisetin.

Table 1: In Vivo Efficacy of Fisetin in Neurodegenerative Disease Models

| Disease Model | Animal Model | Fisetin Dosage | Administration Route | Key Findings |

| Alzheimer's Disease | SAMP8 mice | ~45 mg/kg bw/day (500 mg/kg in food) | Oral | Prevented cognitive function loss, maintained synaptic protein levels, reduced inflammation and oxidative stress markers.[11] |

| Alzheimer's Disease | APPNL−F/NL−F mice | 100 mg/kg | Oropharyngeal (monthly) | Negligible effects on cognitive and senescence markers in female mice.[12] |

| Alzheimer's Disease | Aβ1-42 injection | 20 mg/kg for 8 weeks | N/A | Increased BDNF and Fn1 gene expression, reduced Aβ expression.[9] |

| Parkinson's Disease | MPTP-induced mice | 10 and 25 mg/kg bw/day | Oral | Increased striatal dopamine (B1211576) levels by over 2-fold at 25 mg/kg.[13] |

| Vascular Dementia | L-methionine-induced rats | 5–25 mg/kg bw/day | Oral | Dose-dependently reduced cognitive decline and neurodegeneration markers.[11] |

| Aging | Old rats | 15 mg/kg bw | Oral | Reduced brain markers of oxidative stress and increased antioxidant enzymes.[13] |

Table 2: In Vitro Effects of Fisetin on Neuronal and Glial Cells

| Cell Type | Experimental Condition | Fisetin Concentration | Key Findings |

| BV-2 microglia | LPS-stimulated | 1-5 µM | Markedly suppressed the production of TNF-α, NO, and prostaglandin (B15479496) E2.[8] |

| BV-2 microglia | LPS/IFN-γ stimulation | 1, 3, or 5 μM | Inhibited iNOS and IL-1β expression.[14] |

| HT22 hippocampal cells | Glutamate-induced oxidative stress | N/A | Maintained cellular GSH levels.[6] |

| PC12 cells | N/A | Low micromolar | Promoted neurite outgrowth via activation of the Ras-ERK cascade.[11] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in fisetin research.

In Vivo Alzheimer's Disease Model (SAMP8 Mice)

-

Animal Model: Senescence-accelerated prone 8 (SAMP8) mice, which exhibit an accelerated aging phenotype with early-onset cognitive decline.[15][16]

-

Treatment Regimen: Fisetin is typically administered orally, mixed with the chow at a concentration of 500 mg/kg, which translates to approximately 45 mg/kg of body weight per day.[11] Treatment can be initiated in young or middle-aged mice and continued for several months.

-

Behavioral Assessments: Cognitive function is evaluated using standard behavioral tests such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.[17]

-

Biochemical and Histological Analysis: Following the treatment period, brain tissue (hippocampus and cortex) is collected for analysis. Western blotting is used to quantify levels of synaptic proteins, inflammatory markers (e.g., GFAP), and oxidative stress markers.[15] Immunohistochemistry can be employed to visualize protein expression and cellular morphology.

In Vitro Anti-inflammatory Assay (BV-2 Microglia)

-

Cell Line: BV-2 immortalized murine microglial cells are a standard model for studying neuroinflammation.

-

Experimental Procedure:

-

BV-2 cells are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of fisetin (e.g., 1, 3, or 5 µM) for a specified duration (e.g., 60 minutes).[14]

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 10 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the culture media.[14]

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-1β) using ELISA or Griess assay.

-

Cell lysates can be prepared for Western blot analysis to determine the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation status of signaling molecules in the NF-κB and MAPK pathways.[8][18]

-

Senolytic Activity Assessment

-

In Vitro Model: Senescence is induced in primary cell cultures (e.g., murine embryonic fibroblasts) through methods like oxidative stress or genotoxic stress.[19]

-

Treatment: Senescent cells are treated with fisetin at various concentrations.

-

Endpoint Analysis: The primary endpoint is the quantification of senescent cells, often measured by senescence-associated β-galactosidase (SA-β-gal) staining.[19] A reduction in the number of SA-β-gal positive cells indicates senolytic activity. The expression of senescence markers like p16INK4a can also be quantified by qPCR or Western blotting.

Caption: General experimental workflow for in vivo studies of fisetin.

Clinical Development and Future Directions

The promising preclinical data has paved the way for clinical investigation of fisetin. A pilot study is currently evaluating the safety and tolerability of fisetin in older adults with mild cognitive impairment or mild Alzheimer's disease.[5] Future research will likely focus on optimizing fisetin's bioavailability, which is known to be relatively low, potentially through novel formulations.[1][20] Further clinical trials are warranted to fully elucidate the therapeutic potential and mechanisms of action of fisetin in human neurodegenerative diseases.[7]

Conclusion

Fisetin represents a highly promising, multi-target therapeutic agent for neurodegenerative diseases. Its ability to concurrently address oxidative stress, neuroinflammation, and cellular senescence provides a strong rationale for its continued investigation. The data presented in this guide underscore the significant body of preclinical evidence supporting its neuroprotective effects and highlight the ongoing efforts to translate these findings into clinical applications for the benefit of patients with these devastating disorders.

References

- 1. Nanoformulated fisetin ameliorates Alzheimer's disease via reducing proinflammatory cytokines and activating the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective effect of fisetin in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Fisetin Regulates Gut Microbiota and Exerts Neuroprotective Effect on Mouse Model of Parkinson’s Disease [frontiersin.org]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressive effects of flavonoid fisetin on lipopolysaccharide-induced microglial activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Fisetin Supplementation and High-Intensity Interval Training on Neurogenesis Markers in Aged Alzheimer's Model Mice [jnfh.mums.ac.ir]

- 10. michaeljfox.org [michaeljfox.org]

- 11. [PDF] Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse | Semantic Scholar [semanticscholar.org]

- 12. Senolytic intervention improves cognition, metabolism, and adiposity in female APPNL−F/NL−F mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preventing and Treating Neurological Disorders with the Flavonol Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Methodological & Application

Prosetin In Vitro Experimental Protocols: A Guide for Researchers

Introduction: Prosetin is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K).[1][2][3][4] It has shown significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS), by protecting motor neurons from stress-induced degeneration.[1] this compound's primary mechanism of action involves the inhibition of the MAP4K family, which are key regulators of endoplasmic reticulum (ER) stress-mediated neurodegeneration.[1][2] Additionally, this compound exhibits anti-inflammatory properties.[1]

These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following table summarizes the key quantitative data for this compound's activity from in vitro assays.

| Target Kinase | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| HGK (MAP4K4) | 0.30 | Cell-free radiolabeled ATP assay | - | [1] |

| MLK3 (MAP3K11) | 23.70 | Cell-free radiolabeled ATP assay | - | [1] |

Experimental Protocols

Neuroprotection Assay: Motor Neuron Survival

This protocol is designed to assess the neuroprotective effects of this compound against ER stress-induced motor neuron death.

a. Materials:

-

Mouse or human stem cell-derived motor neurons

-

Neurobasal medium supplemented with appropriate factors

-

This compound (dissolved in DMSO)

-

ER stress-inducing agent (e.g., Cyclopiazonic acid - CPA)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

b. Procedure:

-

Seed motor neurons in a 96-well plate at a desired density and allow them to adhere and differentiate.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the motor neurons with various concentrations of this compound for 24 hours.

-

Induce ER stress by adding CPA to the culture medium at a pre-determined toxic concentration. Include a vehicle control group (DMSO) and a positive control group (CPA alone).

-

Incubate the cells for an additional 24-48 hours.

-

Assess cell viability using a standard assay such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

-

Calculate the percentage of neuroprotection relative to the CPA-treated control.

Anti-Inflammatory Assay: Inhibition of TNFα Release in Microglia

This protocol evaluates the anti-inflammatory effects of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNFα) release in microglial cells.

a. Materials:

-

Microglial cell line (e.g., N9)

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

TNFα ELISA kit

-

24-well plates

b. Procedure:

-

Seed microglial cells in a 24-well plate and allow them to adhere.

-